N,N-Dimethyl-4-(tetradecahydrodibenzo[b,e]oxepin-11-yl)but-3-en-1-amine N-oxide N,N-Dimethyl-4-(tetradecahydrodibenzo[b,e]oxepin-11-yl)but-3-en-1-amine N-oxide
Brand Name: Vulcanchem
CAS No.: 22684-91-9
VCID: VC0130910
InChI: InChI=1S/C19H21NO2/c1-20(2,21)13-7-11-17-16-9-4-3-8-15(16)14-22-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3
SMILES: C[N+](C)(CCC=CC1C2CCCCC2COC3C1CCCC3)[O-]
Molecular Formula: C19H21NO2
Molecular Weight: 295.4 g/mol

N,N-Dimethyl-4-(tetradecahydrodibenzo[b,e]oxepin-11-yl)but-3-en-1-amine N-oxide

CAS No.: 22684-91-9

Cat. No.: VC0130910

Molecular Formula: C19H21NO2

Molecular Weight: 295.4 g/mol

* For research use only. Not for human or veterinary use.

N,N-Dimethyl-4-(tetradecahydrodibenzo[b,e]oxepin-11-yl)but-3-en-1-amine N-oxide - 22684-91-9

Specification

CAS No. 22684-91-9
Molecular Formula C19H21NO2
Molecular Weight 295.4 g/mol
IUPAC Name 3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine oxide
Standard InChI InChI=1S/C19H21NO2/c1-20(2,21)13-7-11-17-16-9-4-3-8-15(16)14-22-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3
Standard InChI Key QJCSDPQQGVJGQY-UHFFFAOYSA-N
SMILES C[N+](C)(CCC=CC1C2CCCCC2COC3C1CCCC3)[O-]
Canonical SMILES C[N+](C)(CCC=C1C2=CC=CC=C2COC3=CC=CC=C31)[O-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator